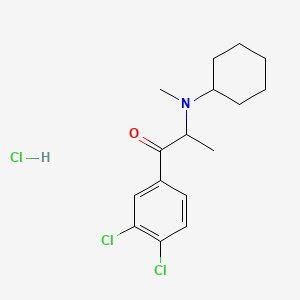
3,4-dichloro-N-cyclohexyl Methcathinone (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dichloro-N-cyclohexyl Methcathinone (hydrochloride) is a synthetic cathinone, a class of compounds known for their stimulant properties. This compound is categorized as an analytical reference standard and is primarily used in research and forensic applications . It is not intended for human or veterinary use .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-cyclohexyl Methcathinone (hydrochloride) typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3,4-dichlorophenylacetone with cyclohexylamine to form the intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the desired methcathinone structure.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring proper reaction conditions, and maintaining high purity standards.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-dichloro-N-cyclohexyl Methcathinone (hydrochloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 3,4-dichlorophenylacetic acid.
Reduction: Formation of 3,4-dichloro-N-cyclohexylmethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,4-dichloro-N-cyclohexyl Methcathinone (hydrochloride) has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of cathinones.
Biology: Studied for its effects on biological systems, particularly its stimulant properties.
Medicine: Investigated for potential therapeutic applications, although not approved for medical use.
Industry: Utilized in forensic toxicology to detect the presence of synthetic cathinones in biological samples.
Wirkmechanismus
The mechanism of action of 3,4-dichloro-N-cyclohexyl Methcathinone (hydrochloride) involves its interaction with monoamine transporters in the brain. It primarily acts as a reuptake inhibitor for neurotransmitters such as dopamine, norepinephrine, and serotonin. By inhibiting the reuptake of these neurotransmitters, the compound increases their extracellular concentrations, leading to enhanced stimulation and euphoria .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-dichloromethcathinone (hydrochloride): Another synthetic cathinone with similar stimulant properties.
4-fluoro-α-pyrrolidinopentiophenone (hydrochloride): A synthetic cathinone known for its potent stimulant effects.
4-methoxy-α-pyrrolidinopentiophenone (hydrochloride): Another synthetic cathinone with unique structural features.
Uniqueness
3,4-dichloro-N-cyclohexyl Methcathinone (hydrochloride) is unique due to its specific chemical structure, which includes a cyclohexyl group and two chlorine atoms on the phenyl ring. This structure contributes to its distinct pharmacological profile and differentiates it from other synthetic cathinones.
Eigenschaften
CAS-Nummer |
2741594-31-8 |
|---|---|
Molekularformel |
C16H22Cl3NO |
Molekulargewicht |
350.7 g/mol |
IUPAC-Name |
2-[cyclohexyl(methyl)amino]-1-(3,4-dichlorophenyl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C16H21Cl2NO.ClH/c1-11(19(2)13-6-4-3-5-7-13)16(20)12-8-9-14(17)15(18)10-12;/h8-11,13H,3-7H2,1-2H3;1H |
InChI-Schlüssel |
LVFUPHIJRRUNEU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)C1=CC(=C(C=C1)Cl)Cl)N(C)C2CCCCC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


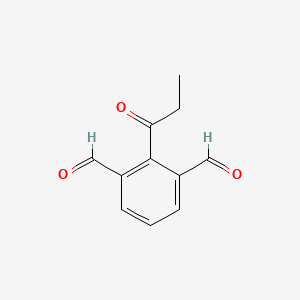
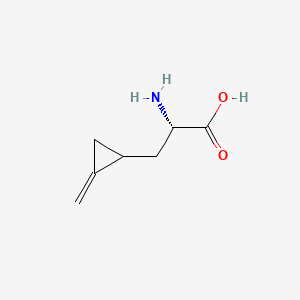
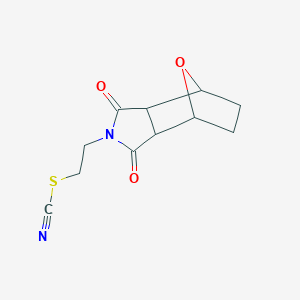
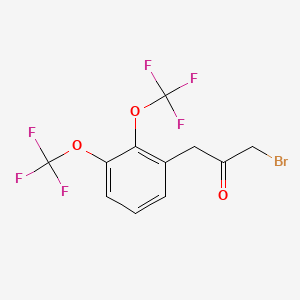
![Bicyclo[7.2.2]tridec-9-ene](/img/structure/B14076040.png)
![2,3,4,7-Tetramethylbenzo[b]thiophene](/img/structure/B14076045.png)
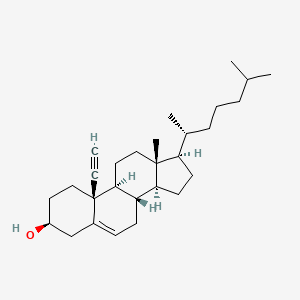
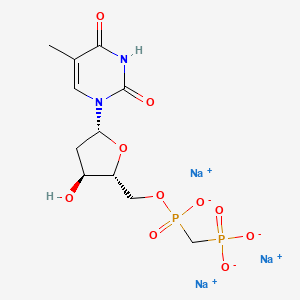

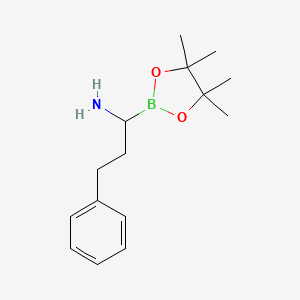
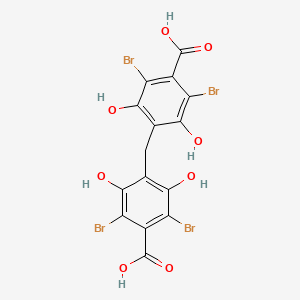
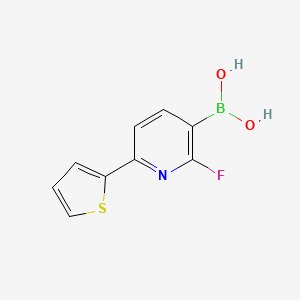
![Benzene, [[(methylthio)phenylmethyl]sulfonyl]-](/img/structure/B14076092.png)

